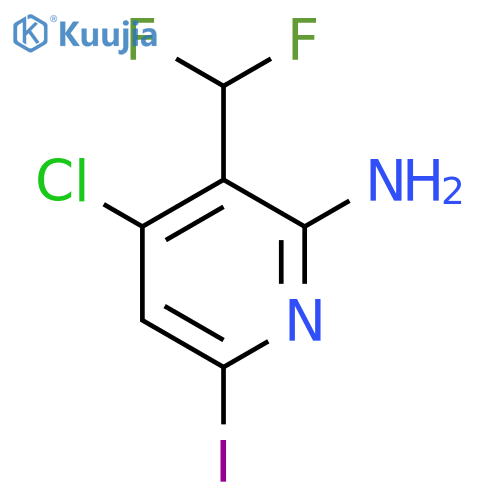Cas no 1805207-45-7 (2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine)

2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine
-
- インチ: 1S/C6H4ClF2IN2/c7-2-1-3(10)12-6(11)4(2)5(8)9/h1,5H,(H2,11,12)
- InChIKey: XDWDQKRFUXSTCM-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(F)F)C(N)=N1)Cl
計算された属性
- 精确分子量: 303.908
- 同位素质量: 303.908
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 38.9
2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069060-1g |
2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine |
1805207-45-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridineに関する追加情報
Introduction to 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine (CAS No. 1805207-45-7) and Its Emerging Applications in Chemical Biology
2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine, identified by the CAS number 1805207-45-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural features and potential applications in drug discovery and molecular research. This compound belongs to the pyridine class, which is well-documented for its role in pharmaceuticals, agrochemicals, and material science. The presence of multiple functional groups, including an amino group, a chloro substituent, a difluoromethyl moiety, and an iodine atom, makes this molecule a promising candidate for further exploration in synthetic chemistry and medicinal chemistry.
The structural composition of 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The amino group (–NH₂) serves as a nucleophilic site, facilitating reactions such as coupling with carboxylic acids or activation with reagents like carbodiimides. The chloro group (–Cl) can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the difluoromethyl group (–CF₂) introduces electron-withdrawing effects and can influence the metabolic stability of bioactive molecules. The iodine atom (–I), being relatively electron-rich compared to chlorine, is highly reactive in palladium-catalyzed transformations, making it useful for constructing carbon-carbon bonds.
In recent years, the demand for novel heterocyclic compounds with tailored electronic and steric properties has surged, particularly in the development of small-molecule inhibitors and probes for biological targets. 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine has been explored in several cutting-edge research projects aimed at modulating enzyme activity and receptor binding. For instance, its structural framework has been leveraged to design kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of an iodine atom and a reactive amino group provides a strategic handle for further derivatization, allowing chemists to optimize potency and selectivity.
One notable application of 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine is in the synthesis of fluorescent probes for cellular imaging. The iodine substituent enhances the compound's reactivity toward transition metal catalysts, enabling the introduction of photophysical properties such as fluorescence or phosphorescence. These probes are invaluable tools for studying biological processes at the molecular level, offering insights into protein-protein interactions, metabolic pathways, and drug delivery mechanisms. The difluoromethyl group further contributes to probe stability by reducing susceptibility to metabolic degradation.
The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug candidates. Pyridine derivatives are ubiquitous in approved drugs, owing to their favorable pharmacokinetic profiles and ability to interact with biological targets through hydrogen bonding and hydrophobic effects. Researchers have synthesized analogs of 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine to investigate their efficacy against diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that modifications at the amino and chloro positions can significantly alter binding affinity and pharmacological activity.
Advances in computational chemistry have further accelerated the exploration of 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine by enabling virtual screening and molecular dynamics simulations. These techniques allow researchers to predict how the compound interacts with biological targets before conducting costly wet-lab experiments. The integration of machine learning models with experimental data has refined the design of pyridine-based molecules, leading to more efficient drug discovery pipelines.
The synthesis of 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine presents both opportunities and challenges. While modern synthetic methodologies have made access to complex heterocycles more feasible than ever before, optimizing yields and purity remains crucial for industrial applications. Catalytic processes that minimize waste and energy consumption are particularly desirable in large-scale production. Additionally, understanding the environmental impact of synthetic routes is increasingly important as regulatory pressures push toward greener chemistry practices.
Future directions in research may focus on expanding the library of derivatives derived from 2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine by exploring novel functionalization strategies or incorporating additional heterocyclic moieties. Such efforts could unlock new therapeutic avenues or improve existing treatments by enhancing target engagement or reducing side effects. Collaborative efforts between academia and industry will be essential to translate laboratory findings into tangible benefits for patients worldwide.
In conclusion,2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine (CAS No. 1805207-45-7) represents a fascinating compound with broad utility across chemical biology and pharmaceutical research. Its unique structural features offer a rich palette for synthetic innovation while its reactivity makes it an attractive scaffold for developing novel bioactive molecules. As our understanding of biological systems continues to evolve,this compound will undoubtedly play a significant role in shaping the future of drug discovery。
1805207-45-7 (2-Amino-4-chloro-3-(difluoromethyl)-6-iodopyridine) Related Products
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)




